molecular formula C10H12BClO3 B3060154 2-Chloro-4-(cyclopropylmethoxy)phenylboronic acid CAS No. 1824647-98-4

2-Chloro-4-(cyclopropylmethoxy)phenylboronic acid

Cat. No. B3060154
CAS RN: 1824647-98-4
M. Wt: 226.46
InChI Key: GIZAQWYOPKAVHN-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyclopropylmethoxy)phenylboronic acid is a chemical compound with the CAS Number: 1824647-98-4 and a linear formula of C10H12BClO3 . It has a molecular weight of 226.47 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BClO3/c12-10-5-8(15-6-7-1-2-7)3-4-9(10)11(13)14/h3-5,7,13-14H,1-2,6H2 . This indicates the molecular structure of the compound.

Scientific Research Applications

Catalysis and Synthesis

2-Chloro-4-(cyclopropylmethoxy)phenylboronic acid and its derivatives are involved in catalytic processes and synthesis of various compounds. For instance, phenylboronic acids have been used as catalysts in dehydrative amidation, a process essential for synthesizing peptides and other organic compounds (Wang, Lu, & Ishihara, 2018). Similarly, boronic acids play a crucial role in the Suzuki-Miyaura cross-coupling reaction, a widely used method for creating biaryl compounds, essential in pharmaceuticals and organic electronics (Mphahlele & Mtshemla, 2008).

Molecular Recognition and Sensing

Boronic acids, including this compound, are significant in the field of molecular recognition and sensing. They have applications in developing sensors for detecting saccharides and alpha-hydroxycarboxylates, which are crucial in medical diagnostics and environmental monitoring (Zhu et al., 2006). The unique ability of boronic acids to form cyclic esters with diols makes them ideal for this purpose.

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound are used in the synthesis of various drug molecules. For instance, they are involved in the development of glucose-6-phosphate translocase inhibitors, which have potential applications in treating type 2 diabetes (Herling et al., 1999). Also, boronic acids are used in the synthesis of DNA modified with boronic acid, which is significant in the development of fluorescent DNA aptamers for saccharide detection (Steinmeyer & Wagenknecht, 2018).

Analytical Chemistry

Boronic acids are also important in analytical chemistry. They are used in chromatographic and colorimetric assays for detecting and quantifying various substances, including lipid peroxidation products and other biomolecules (Gérard-Monnier et al., 1998). This makes them valuable tools in biochemical analysis and environmental monitoring.

Material Science

In material science, this compound derivatives are used in the synthesis and modification of luminescent materials. For example, they are involved in the synthesis of cyclometalated complexes which have applications in the development of electroluminescent materials (Xu et al., 2014). These materials are crucial for the creation of advanced display technologies and lighting systems.

Safety and Hazards

The safety information and MSDS for 2-Chloro-4-(cyclopropylmethoxy)phenylboronic acid can be found at the provided link . Always follow safety guidelines when handling chemical substances.

Mechanism of Action

Target of Action

Boronic acids, such as phenylboronic acid, are known to be mild lewis acids . They are generally stable and easy to handle, making them important to organic synthesis .

Mode of Action

Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to be involved in various organic synthesis reactions, including the suzuki–miyaura cross-coupling reaction .

Result of Action

Boronic acids are known to be important in organic synthesis , suggesting that they may have significant effects at the molecular level.

Action Environment

It’s known that phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This suggests that the solvent environment could potentially influence the action of 2-Chloro-4-(cyclopropylmethoxy)phenylboronic acid.

properties

IUPAC Name

[2-chloro-4-(cyclopropylmethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BClO3/c12-10-5-8(15-6-7-1-2-7)3-4-9(10)11(13)14/h3-5,7,13-14H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZAQWYOPKAVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2CC2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701213487
Record name B-[2-Chloro-4-(cyclopropylmethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1824647-98-4
Record name B-[2-Chloro-4-(cyclopropylmethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1824647-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-Chloro-4-(cyclopropylmethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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